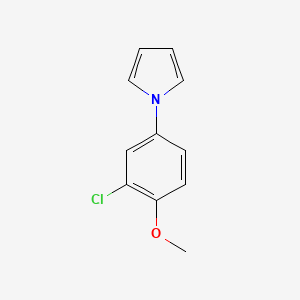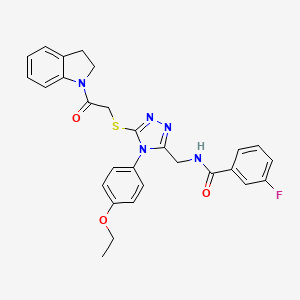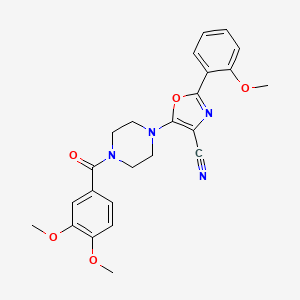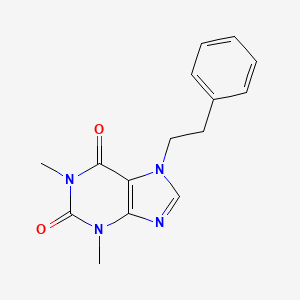
1-(3-chloro-4-methoxyphenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-chloro-4-methoxyphenyl)-1H-pyrrole” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The 3-chloro-4-methoxyphenyl group suggests that the compound has a phenyl (benzene) ring substituted with a chlorine atom at the 3rd position and a methoxy (-OCH3) group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring and the 3-chloro-4-methoxyphenyl group. The electron-donating methoxy group and the electron-withdrawing chloro group could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
As a pyrrole derivative, this compound might undergo reactions typical for pyrroles, such as electrophilic substitution, depending on the position of the substituent . The presence of the methoxy and chloro groups on the phenyl ring could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the polarity of the molecule could be influenced by the methoxy and chloro groups .Scientific Research Applications
Crystal Structure Determination
1-(3-chloro-4-methoxyphenyl)-1H-pyrrole, along with its derivatives, has contributed to the field of crystallography. The crystal structure of related functionalized pyrroles has been determined using synchrotron X-ray powder diffraction data. These compounds, important in antitumoral agent research, crystallize in the monoclinic system. The detailed determination of these structures aids in understanding the molecular geometry and potential interactions of such compounds (Silva et al., 2012).
Antitumor and Antioxidant Properties
Derivatives of 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole have been explored for their antitumor and antioxidant properties. Pyrrole derivatives have been synthesized and studied as inhibitors of protein kinases like EGFR and VEGFR, crucial in cancer proliferation. These compounds show potential in binding with these kinases, forming stable complexes, and exhibiting anti-inflammatory, proapoptotic, and antitumor activities. They also display antioxidant properties, reducing lipid and protein peroxidation and increasing superoxide dismutase activity in inflamed tissues, showing promise as therapeutic agents (Kuznietsova et al., 2019).
Electrophysical and Morphological Analyses
In electrophysical and morphological analyses, pyrrole derivatives like 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole are synthesized onto carbon fiber microelectrodes. The influence of substituent effects on the electrochemical impedance spectroscopy of these compounds has been studied, revealing valuable insights into their electronic properties and potential applications in various technological fields (Sarac et al., 2008).
Luminescence in Polymers
The compound has found use in the field of luminescent polymers. Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to 1-(3-chloro-4-methoxyphenyl)-1H-pyrrole, exhibit strong fluorescence and are promising for electronic applications due to their good solubility, processability, and photostability. The varying properties of these polymers based on their chemical structure and substituents open up avenues for the development of new materials with tailored optical and electronic characteristics (Zhang & Tieke, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-14-11-5-4-9(8-10(11)12)13-6-2-3-7-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEIZAXVRYVJAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B2618961.png)

![(2Z)-3-amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2618963.png)


![[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2618966.png)


![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-6,8-difluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2618974.png)
![8-(4-Ethoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2618976.png)



![5-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2618982.png)